molecular formula C17H17NO B2634826 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 745787-25-1

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Cat. No.: B2634826
CAS No.: 745787-25-1
M. Wt: 251.329
InChI Key: LZVNOMSZAGXFQZ-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a complex organic compound with the molecular formula C17H17NO It is characterized by a fused ring structure that includes a furoquinoline core with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common method involves the coupling of an alkynol, an aldehyde, and an arylamine. This reaction is catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid, leading to the formation of the desired product with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNOMSZAGXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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